2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound adheres to IUPAC nomenclature conventions, with its systematic name derived from its parent chain and substituents:
- Parent chain : Propanamide (a three-carbon chain with an amide group at position 2).
- Substituents :
- 2-Chloro : A chlorine atom attached to the second carbon of the propanamide chain.
- N-(2-Cyanoethyl) : A cyanoethyl group (–CH₂CH₂CN) bonded to the nitrogen atom of the amide.
- N-(3,5-Dimethylphenyl) : A phenyl ring substituted with methyl groups at positions 3 and 5, connected via the amide nitrogen.
The IUPAC name is 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide , and its SMILES notation is CC(C(=O)N(CCC#N)c1ccccc1)Cl .
Synonyms include:
InChI and InChIKey Representation
The compound’s InChI identifier is InChI=1S/C14H17ClN2O/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14) , and its InChIKey is ANVYFIHSSVDAFE-UHFFFAOYSA-N .
Molecular Formula and Stereochemical Considerations
The molecular formula is C₁₄H₁₇ClN₂O , with a molecular weight of 264.75 g/mol . Key stereochemical observations include:
- No stereocenters : The compound lacks chiral centers due to the planar amide group and symmetric 3,5-dimethylphenyl substituent.
- Conformational flexibility : The cyanoethyl and propanamide groups may adopt multiple conformations, though experimental data on crystallographic or computational models is limited.
Comparative Molecular Weight Analysis
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1154151-27-5 | C₁₄H₁₇ClN₂O | 264.75 |
| 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide | 1210020-81-7 | C₁₃H₁₅ClN₂O | 250.72 |
| 2-Chloro-N-(2-cyanoethyl)-N-phenylpropanamide | 730950-21-7 | C₁₂H₁₃ClN₂O | 236.70 |
Crystallographic Data and Conformational Analysis
No crystallographic data is publicly available for this compound, as it is not extensively studied. Computational models (e.g., molecular mechanics or quantum mechanics) could predict:
- Amide bond geometry : Planar configuration due to resonance stabilization.
- Cyanoethyl orientation : The cyanoethyl group may adopt gauche or anti conformations relative to the propanamide chain.
- Steric interactions : The 3,5-dimethylphenyl group introduces steric hindrance, potentially influencing molecular packing.
Comparative Structural Analysis with Related Propanamide Derivatives
The compound belongs to a class of propanamide derivatives with varying substituents. Key structural differences include:
Substituent Positional Effects
| Derivative | Substituent Position | Functional Impact |
|---|---|---|
| 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide | Para-methyl | Reduced steric hindrance; altered electronic distribution |
| 2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide | Para-fluoro | Increased electrophilicity due to fluorine’s inductive effect |
| 2-Chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)propanamide | Furan-2-ylmethyl | Enhanced aromatic interactions via furan’s π-system |
Data derived from ChemSpider and Bidepharm.
Cyanoethyl Group Reactivity
The cyanoethyl group (–CH₂CH₂CN) is a reactive moiety, capable of:
- Nucleophilic substitution : Under basic conditions, the cyano group may participate in Michael additions or cycloadditions.
- Hydrolysis : In acidic or enzymatic environments, conversion to a carboxylic acid derivative is possible.
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-7-11(2)9-13(8-10)17(6-4-5-16)14(18)12(3)15/h7-9,12H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBLTWBHXLZJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC#N)C(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide generally follows a multi-step pathway involving:
Step 1: Formation of the amide intermediate
The initial step involves the acylation of 3,5-dimethylphenylamine with 2-chloropropanoyl chloride. This reaction forms an intermediate amide bearing the 2-chloropropanamide moiety attached to the aromatic amine. The reaction is typically conducted in an inert solvent such as dichloromethane under cooling to control exothermicity. A base such as triethylamine is used to neutralize the hydrochloric acid generated.Step 2: Introduction of the 2-cyanoethyl substituent
The intermediate amide is then reacted with acrylonitrile, which introduces the 2-cyanoethyl group via nucleophilic substitution at the nitrogen atom. This step may require mild heating and the presence of a base to facilitate the reaction and improve yield.
Reaction Conditions
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | 3,5-dimethylphenylamine + 2-chloropropanoyl chloride | Dichloromethane | Triethylamine | 0–5 °C initially, then RT | 1–3 hours | Controlled addition to avoid side reactions |
| 2 | Amide intermediate + acrylonitrile | Dichloromethane or similar | Triethylamine or other base | 25–50 °C | 4–8 hours | Monitoring by TLC or HPLC |
Industrial Scale Considerations
For large-scale production, the following adaptations are common:
- Use of continuous flow reactors to improve reaction control and scalability.
- Automation of reagent addition and temperature control to optimize yield and safety.
- Employing recrystallization or chromatographic purification to achieve high purity (>95%).
These process optimizations reduce impurities and improve reproducibility.
Purification and Characterization
Purification Techniques
- Recrystallization: Using solvents like ethanol or acetonitrile to exploit solubility differences.
- Chromatography: Flash column chromatography or preparative HPLC to separate impurities.
- Filtration and drying: After recrystallization, filtration through sintered glass funnels and drying under vacuum at moderate temperatures (40–50 °C).
Analytical Methods for Confirmation
| Technique | Purpose | Characteristic Data |
|---|---|---|
| IR Spectroscopy | Identification of functional groups | C=O stretch ~1650–1750 cm⁻¹; C≡N stretch ~2200–2250 cm⁻¹ |
| ¹H NMR Spectroscopy | Proton environment analysis | Aromatic protons δ 6.5–7.5 ppm; cyanoethyl CH₂ δ 2.5–3.5 ppm |
| ¹³C NMR Spectroscopy | Carbon environment confirmation | Carbonyl C=O δ 165–175 ppm; nitrile C≡N δ 115–120 ppm |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~264.75 g/mol |
| X-ray Crystallography | Solid-state structure and hydrogen bonding | Confirms molecular conformation and packing |
Research Findings and Optimization Notes
Reaction Optimization
- Stoichiometry: Precise molar ratios of amine to acid chloride and acrylonitrile are critical to minimize side reactions such as over-alkylation or incomplete substitution.
- Temperature control: Low temperatures in the acylation step reduce byproduct formation.
- Base selection: Triethylamine is preferred for neutralizing HCl without interfering with the reaction.
- Reaction monitoring: TLC or HPLC monitoring ensures completion and helps identify byproducts early.
Impurity Management
Common impurities include unreacted starting materials and over-substituted products. Identification and mitigation strategies:
| Impurity Type | Identification Method | Mitigation Strategy |
|---|---|---|
| Residual halogenated intermediates | HPLC, MS | Extended reaction time, purification by recrystallization |
| Over-alkylated products | TLC, NMR | Controlled addition of acrylonitrile, stoichiometry adjustment |
| Hydrolysis products | IR, NMR | Strict moisture control during synthesis |
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 3,5-dimethylphenylamine, 2-chloropropanoyl chloride, acrylonitrile |
| Key Reactions | Acylation, nucleophilic substitution |
| Solvents | Dichloromethane, ethanol (for purification) |
| Catalysts/Bases | Triethylamine |
| Temperature Range | 0–50 °C |
| Reaction Time | 1–8 hours depending on step |
| Purification | Recrystallization, chromatography |
| Analytical Confirmation | IR, NMR, MS, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Compounds where the chloro group is replaced by other functional groups.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the cyanoethyl group can act as a nucleophile. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogues:
Key Observations:
- Substituent Effects: The 3,5-dimethylphenyl group is a common feature in bioactive amides, contributing to steric bulk and lipophilicity.
- Crystallography : In 2-chloro-N-(3,5-dimethylphenyl)acetamide, antiparallel alignment of C=O and N–H bonds facilitates intermolecular hydrogen bonding, forming infinite chains . The target compound’s larger substituents may disrupt this packing, altering solubility and melting behavior.
- Biological Activity: Analogues with 3,5-dimethylphenyl groups exhibit notable bioactivity. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide inhibits photosynthetic electron transport (PET) at low micromolar concentrations, attributed to substituent positioning and electron-withdrawing effects . The cyanoethyl group in the target compound could similarly enhance herbicidal or pesticidal activity, though experimental validation is required.
Electronic and Steric Considerations
- This contrasts with trichloroacetamides, where three chlorine atoms create a highly electron-deficient system .
- Steric Hindrance : The 3,5-dimethylphenyl group imposes steric constraints, which may limit rotational freedom and influence binding specificity. In contrast, the 4-hydroxyphenyl substituent in N-(3,5-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide introduces hydrogen-bonding capability, enhancing aqueous solubility .
Biological Activity
2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide, also known by its CAS number 1154151-27-5, is a synthetic compound with potential applications in pharmaceuticals and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₅ClN₂O
- Molecular Weight : 250.72 g/mol
- CAS Number : 1154151-27-5
- IUPAC Name : this compound
- Purity : Typically ≥95% in commercial preparations
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, indicating potential use in treating infections.
- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively.
Data Table of Biological Activity
| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | 10 - 50 | Induction of apoptosis |
| Antimicrobial Activity | Staphylococcus aureus | 25 | Inhibition of growth |
| Antimicrobial Activity | Escherichia coli | 50 | Inhibition of growth |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step substitution and condensation reactions. For example, analogous protocols use alkaline conditions for nucleophilic substitution (e.g., replacing halogens with alkoxy groups) followed by acid-catalyzed reduction and condensation with cyanoacetic acid derivatives . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents. For instance, iron powder reduction under acidic conditions (HCl) can improve amine intermediate yields . Condensing agents like DCC or EDC may enhance amide bond formation efficiency .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C≡N at ~2200–2250 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Reveals proton environments (e.g., aromatic protons from 3,5-dimethylphenyl at δ 6.5–7.5 ppm, cyanoethyl CH₂ at δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O at ~165–175 ppm) and nitrile (C≡N at ~115–120 ppm) groups .
- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the crystal lattice) .
Q. How can common impurities or byproducts during synthesis be identified and mitigated?
- Methodological Answer : Byproducts often arise from incomplete substitution (e.g., residual halogenated intermediates) or over-alkylation. Techniques include:
- Chromatography (HPLC/TLC) : Monitors reaction progress and isolates impurities .
- Mass Spectrometry (MS) : Detects unexpected adducts (e.g., dichlorinated byproducts from excess Cl⁻ sources) .
- Recrystallization : Purifies the final product using solvents like ethanol or acetonitrile, leveraging solubility differences .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks) be resolved during structural characterization?
- Methodological Answer :
- Tandem MS/MS : Fragments ions to trace the origin of anomalous signals .
- Isotopic Labeling : Differentiates between structural isomers (e.g., ³⁵Cl vs. ³⁷Cl isotopes) .
- Control Experiments : Re-run reactions under modified conditions (e.g., varying stoichiometry) to isolate specific intermediates .
- Example : In chloroacetamide syntheses, unexpected thiophene-containing byproducts (e.g., compound 3 in ) were resolved via NMR-guided reaction pathway analysis.
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40–80°C, pH 1–13) and monitor degradation via HPLC .
- Kinetic Studies : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
- Solid-State Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability and polymorph transitions .
Q. How can computational and experimental models assess the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer :
- QSAR Modeling : Predicts biodegradability and bioaccumulation using molecular descriptors (e.g., logP, polar surface area) .
- Microcosm Studies : Simulate environmental compartments (soil/water) to track abiotic transformations (hydrolysis, photolysis) .
- Toxicity Assays : Use in vitro models (e.g., algal growth inhibition tests) to quantify EC₅₀ values for ecological risk assessment .
Q. What strategies elucidate the role of hydrogen bonding in the compound’s solid-state behavior?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Maps intermolecular interactions (e.g., N–H···O and C–H···O bonds) .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals interactions) .
- Dynamic Vapor Sorption (DVS) : Correlates hygroscopicity with hydrogen-bonding networks .
Data Contradiction and Resolution
Q. How to address discrepancies between theoretical and experimental yields in scaled-up syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Identifies critical parameters (e.g., mixing efficiency, heat transfer) affecting yield in large reactors .
- Scale-Down Models : Replicate industrial conditions in lab-scale reactors to diagnose bottlenecks .
- PAT (Process Analytical Technology) : Real-time monitoring (e.g., FTIR probes) tracks intermediate conversion rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
